Traxanox (Tranilast): An In-Depth Technical Guide to its Mechanism of Action in Mast Cells
Traxanox (Tranilast): An In-Depth Technical Guide to its Mechanism of Action in Mast Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Traxanox (Tranilast) is an anti-allergic agent recognized for its mast cell-stabilizing properties. Its primary mechanism of action involves the inhibition of mast cell degranulation, thereby preventing the release of histamine and other pro-inflammatory mediators that are central to the allergic response. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Tranilast's effects on mast cells. It delves into the modulation of critical signaling pathways, presents quantitative data on its inhibitory efficacy, and offers detailed experimental protocols for researchers in the field.
Core Mechanism of Action: Mast Cell Stabilization
Tranilast exerts its therapeutic effects primarily by stabilizing mast cells, rendering them less responsive to allergenic and non-allergenic stimuli. This stabilization prevents the degranulation process, a critical event in the initiation of type I hypersensitivity reactions. Electron microscopy studies have demonstrated that Tranilast significantly inhibits the morphological changes associated with degranulation in IgE-sensitized rat mast cells following antigen stimulation[1].
The stabilizing effect of Tranilast is dose-dependent. Electrophysiological studies have shown that while lower concentrations (100-250 µM) have a modest effect, higher concentrations (500 µM to 1 mM) almost completely suppress the increase in whole-cell membrane capacitance, a direct measure of exocytosis and degranulation[2].
Modulation of Intracellular Signaling Pathways
The activation of mast cells is a complex process initiated by the cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI). This event triggers a cascade of intracellular signaling events, culminating in degranulation and the synthesis of inflammatory mediators. While the precise molecular target of Tranilast within this cascade is not fully elucidated, evidence strongly points to its interference with calcium signaling pathways.
The FcεRI Signaling Cascade: A Brief Overview
Upon antigen-induced cross-linking of IgE-FcεRI complexes, the Src family kinase Lyn is activated, leading to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the β and γ subunits of the FcεRI receptor. This creates docking sites for the Spleen tyrosine kinase (Syk). Activated Syk then phosphorylates and activates downstream signaling molecules, including Phospholipase Cγ (PLCγ). PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. This initial calcium release is followed by a sustained influx of extracellular calcium through store-operated calcium entry (SOCE) channels, a critical step for degranulation.
Tranilast's Impact on Calcium Mobilization
A key aspect of Tranilast's mechanism of action appears to be the modulation of intracellular calcium ([Ca2+]i) levels. Studies have shown that Tranilast can attenuate the increase in [Ca2+]i induced by stimuli such as substance P.[3] This suggests that Tranilast may interfere with either the release of calcium from intracellular stores or the influx of extracellular calcium. One proposed mechanism is the blockade of calcium uptake, which would dampen the sustained calcium signal required for robust mast cell activation[4]. The precise channels or transporters affected by Tranilast remain an active area of investigation.
Inhibition of Prostaglandin D2 Synthesis
Beyond its effects on degranulation, Tranilast has been shown to inhibit the production of prostaglandin D2 (PGD2), a potent inflammatory mediator synthesized by mast cells. This inhibition is achieved through the direct suppression of PGD synthetase activity, with an IC50 of approximately 0.1 mM, without affecting cyclooxygenase activity.[5] This represents a distinct and complementary mechanism to its mast cell stabilizing effects.
Signaling Pathway Diagram
Caption: Proposed mechanism of action of Tranilast in mast cells.
Quantitative Data on Inhibitory Effects
The inhibitory effects of Tranilast on mast cell degranulation have been quantified in various studies. The following tables summarize key findings.
Table 1: Inhibition of Mast Cell Degranulation by Tranilast
| Cell Type | Stimulus | Assay | Tranilast Concentration | % Inhibition | Reference |
| LAD2 human mast cells | IgE/anti-IgE | β-hexosaminidase release | 10 µg/mL (~28 µM) | 19% | [6] |
| LAD2 human mast cells | Substance P | β-hexosaminidase release | 10 µg/mL (~28 µM) | 28% | [6] |
| LAD2 human mast cells | Compound 48/80 | β-hexosaminidase release | 10 µg/mL (~28 µM) | 6% | [6] |
| Rat peritoneal mast cells | GTP-γ-S | Membrane capacitance | 500 µM | ~100% | [2] |
| Rat peritoneal mast cells | GTP-γ-S | Membrane capacitance | 1 mM | ~100% | [2] |
Table 2: IC50 Values of Tranilast for Inhibition of Mediator Release
| Mediator | Cell Type | Stimulus | IC50 | Reference |
| Prostaglandin D2 | Rat peritoneal mast cells | A23187 | ~0.1 mM | [5] |
Experimental Protocols
Mast Cell Culture and Stimulation (General Protocol)
This protocol provides a general framework for the culture and stimulation of mast cells for in vitro assays.
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Cell Culture:
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For LAD2 human mast cells, culture in StemPro-34 SFM supplemented with 2 mM L-glutamine, 100 U/mL penicillin, 50 µg/mL streptomycin, and 100 ng/mL recombinant human stem cell factor (SCF).
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For bone marrow-derived mast cells (BMMCs), flush bone marrow from the femurs and tibias of mice and culture in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, 50 µg/mL streptomycin, 10 ng/mL recombinant murine IL-3, and 10 ng/mL recombinant murine SCF.
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Sensitization (for IgE-mediated stimulation):
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Incubate mast cells with 1 µg/mL of anti-DNP IgE overnight at 37°C in a 5% CO2 incubator.
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Stimulation:
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Wash the sensitized cells twice with a buffered salt solution (e.g., Tyrode's buffer).
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Resuspend the cells in the buffer and pre-incubate with various concentrations of Tranilast (or vehicle control) for a specified time (e.g., 30 minutes) at 37°C.
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Initiate degranulation by adding the appropriate stimulus (e.g., 100 ng/mL DNP-BSA for IgE-sensitized cells, or other agonists like substance P or compound 48/80).
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Incubate for 30 minutes at 37°C.
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β-Hexosaminidase Release Assay (for Degranulation)
This colorimetric assay quantifies the release of the granular enzyme β-hexosaminidase as an index of mast cell degranulation.
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Following stimulation, centrifuge the cell suspension at 400 x g for 5 minutes at 4°C.
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Carefully collect the supernatant.
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To determine the total β-hexosaminidase content, lyse the remaining cell pellet with 0.1% Triton X-100.
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In a 96-well plate, add an aliquot of the supernatant or cell lysate.
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Add an equal volume of substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate buffer, pH 4.5).
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Incubate the plate at 37°C for 60-90 minutes.
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Stop the reaction by adding a stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0).
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Measure the absorbance at 405 nm using a microplate reader.
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Calculate the percentage of β-hexosaminidase release as: (Absorbance of supernatant / Absorbance of total lysate) x 100.
Measurement of Intracellular Calcium ([Ca2+]i)
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration.
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Dye Loading:
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Wash mast cells and resuspend them in a loading buffer (e.g., HBSS with 1% BSA).
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Add Fura-2 AM to a final concentration of 2-5 µM.
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Incubate for 30-60 minutes at 37°C in the dark.
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Washing:
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Wash the cells twice with the loading buffer to remove extracellular Fura-2 AM.
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Measurement:
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Resuspend the cells in the measurement buffer.
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Use a fluorescence spectrophotometer or a fluorescence microscope equipped for ratiometric imaging.
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Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
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Establish a baseline fluorescence ratio (F340/F380).
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Add Tranilast or vehicle and record the baseline for a few minutes.
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Add the stimulus and continuously record the fluorescence ratio to monitor changes in [Ca2+]i.
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The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
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Experimental Workflow Diagram
Caption: General experimental workflow for studying Tranilast's effects on mast cells.
Conclusion and Future Directions
Tranilast is a well-established mast cell stabilizer that effectively inhibits the release of pro-inflammatory mediators. Its mechanism of action is multifaceted, involving the attenuation of intracellular calcium signaling and the direct inhibition of PGD2 synthesis. While the precise molecular target within the upstream FcεRI signaling cascade remains to be definitively identified, the available evidence provides a strong foundation for its clinical use in allergic disorders.
Future research should focus on pinpointing the direct molecular target(s) of Tranilast to gain a more complete understanding of its mechanism. Investigating its effects on specific calcium channels, such as the store-operated calcium entry (SOCE) machinery, could provide significant insights. Furthermore, exploring the potential synergistic effects of Tranilast with other anti-allergic agents that target different points in the mast cell activation pathway could lead to the development of more effective therapeutic strategies for a range of mast cell-mediated diseases.
References
- 1. Mast cell degranulation and its inhibition by an anti-allergic agent tranilast. An electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Allergic Drugs Tranilast and Ketotifen Dose-Dependently Exert Mast Cell-Stabilizing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of resveratrol on human mast cell degranulation, cytokine, chemokine and leukotriene release [scirp.org]
- 4. New approach to the mechanism of antiasthmatic action of Tranilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of tranilast on prostaglandin D synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of tranilast on substance P-induced plasma extravasation in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
